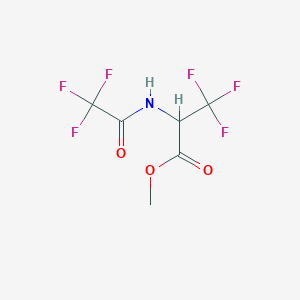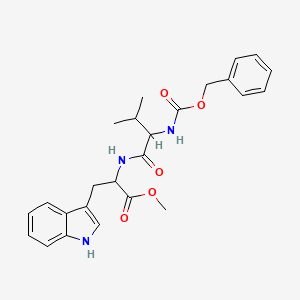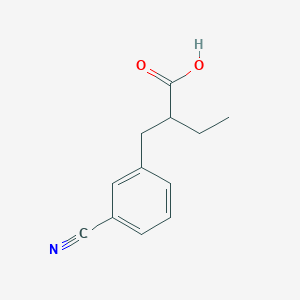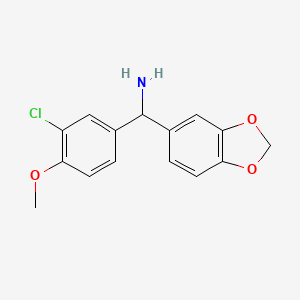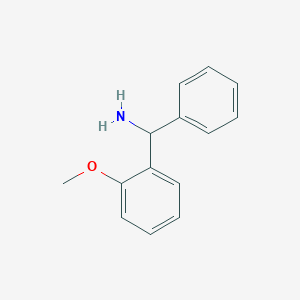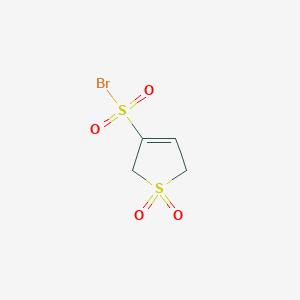
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is a chemical compound known for its unique structure and reactivity It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonyl bromide group The compound is characterized by the presence of a sulfonyl group (SO₂) attached to the thiophene ring, with bromine as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide typically involves the bromination of 3-thiophenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, concentration, and reaction time. This ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfones: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Applications De Recherche Scientifique
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenesulfonyl chloride, 2,5-dihydro-, 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
3-Thiophenesulfonyl fluoride, 2,5-dihydro-, 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.
3-Thiophenesulfonyl iodide, 2,5-dihydro-, 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. Compared to its chloride and fluoride analogs, the bromide derivative offers distinct advantages in terms of reaction conditions and product yields.
Propriétés
Numéro CAS |
112161-62-3 |
|---|---|
Formule moléculaire |
C4H5BrO4S2 |
Poids moléculaire |
261.1 g/mol |
Nom IUPAC |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl bromide |
InChI |
InChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
Clé InChI |
IWEGZJKKBTXIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CS1(=O)=O)S(=O)(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)


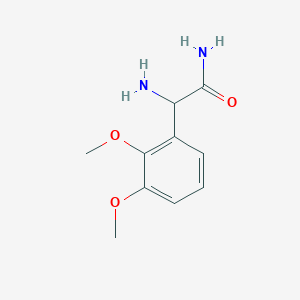
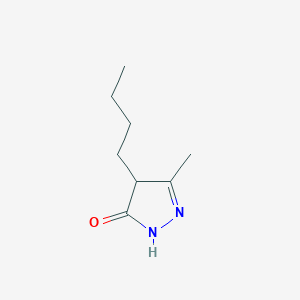
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
